N'~1~,N'~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two methoxyphenyl groups attached to an octanedihydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide typically involves the condensation reaction between octanedihydrazide and 4-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide has been explored for various scientific research applications, including:
Wirkmechanismus
The mechanism of action of N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical processes. Additionally, its hydrazide groups can interact with biological macromolecules, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’~1~,N’~8~-bis[(2-ethoxybenzylidene)]octanedihydrazide
- N’~1~,N’~8~-bis[(2-hydroxybenzylidene)]octanedihydrazide
- N’~1~,N’~8~-bis[(4-chlorobenzylidene)]octanedihydrazide
Uniqueness
N’~1~,N’~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide is unique due to the presence of methoxy groups, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Eigenschaften
Molekularformel |
C24H30N4O4 |
---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]octanediamide |
InChI |
InChI=1S/C24H30N4O4/c1-31-21-13-9-19(10-14-21)17-25-27-23(29)7-5-3-4-6-8-24(30)28-26-18-20-11-15-22(32-2)16-12-20/h9-18H,3-8H2,1-2H3,(H,27,29)(H,28,30)/b25-17+,26-18+ |
InChI-Schlüssel |
DKMLHVHCWYJPKV-RPCRKUJJSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC=C(C=C2)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCCCCCC(=O)NN=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.